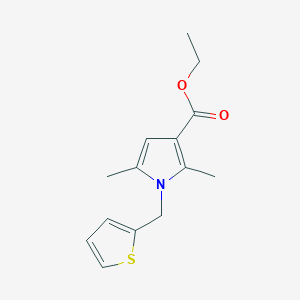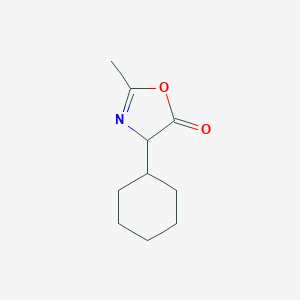
4-Cyclohexyl-2-methyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-2-methyloxazol-5(4H)-one, commonly known as Oxcarbazepine, is a chemical compound that belongs to the family of anticonvulsant drugs. It is used to treat epilepsy and bipolar disorder. Oxcarbazepine is a derivative of carbamazepine, and it has been found to be more effective and less toxic than carbamazepine.
Wirkmechanismus
The exact mechanism of action of Oxcarbazepine is not fully understood. However, it is believed to work by blocking voltage-gated sodium channels in the brain, which reduces the excitability of neurons and prevents the spread of seizures. Oxcarbazepine has also been found to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain.
Biochemische Und Physiologische Effekte
Oxcarbazepine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which reduces neuronal excitability. Oxcarbazepine has also been found to decrease the levels of glutamate, an excitatory neurotransmitter in the brain. This reduces the spread of seizures and prevents the development of epilepsy. Oxcarbazepine has also been found to have mood-stabilizing effects, which make it useful in the treatment of bipolar disorder.
Vorteile Und Einschränkungen Für Laborexperimente
Oxcarbazepine has several advantages for lab experiments. It has a low toxicity profile and is well-tolerated by most patients. It is also easy to administer and has a relatively long half-life. However, Oxcarbazepine has some limitations for lab experiments. It can interact with other drugs and can cause adverse reactions in some patients. It is also not effective in all types of seizures and may not be suitable for all patients.
Zukünftige Richtungen
There are several future directions for the study of Oxcarbazepine. One area of research is the development of new formulations of Oxcarbazepine that can be administered more easily and have fewer side effects. Another area of research is the investigation of Oxcarbazepine's potential use in the treatment of other neurological disorders, such as neuropathic pain and migraine. Additionally, there is a need for more research on the long-term effects of Oxcarbazepine and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 4-Cyclohexyl-2-methyloxazol-5(4H)-one involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with cyclohexanone in the presence of acetic anhydride and sulfuric acid. The reaction yields 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, which is then converted to Oxcarbazepine by treatment with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Oxcarbazepine has been extensively studied for its anticonvulsant and mood-stabilizing properties. It has been found to be effective in the treatment of partial seizures, generalized tonic-clonic seizures, and bipolar disorder. Oxcarbazepine has also been studied for its potential use in the treatment of neuropathic pain, migraine, and trigeminal neuralgia.
Eigenschaften
CAS-Nummer |
180200-83-3 |
|---|---|
Produktname |
4-Cyclohexyl-2-methyloxazol-5(4H)-one |
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
4-cyclohexyl-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H15NO2/c1-7-11-9(10(12)13-7)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3 |
InChI-Schlüssel |
MSEORHZAIHXKLG-UHFFFAOYSA-N |
SMILES |
CC1=NC(C(=O)O1)C2CCCCC2 |
Kanonische SMILES |
CC1=NC(C(=O)O1)C2CCCCC2 |
Synonyme |
5(4H)-Oxazolone, 4-cyclohexyl-2-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





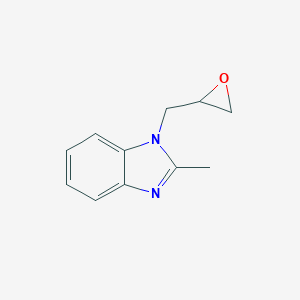
![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
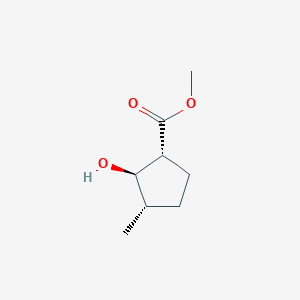
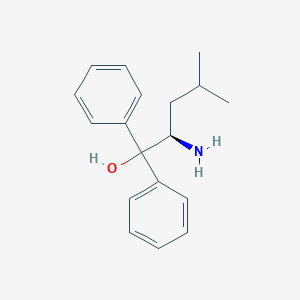




![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)
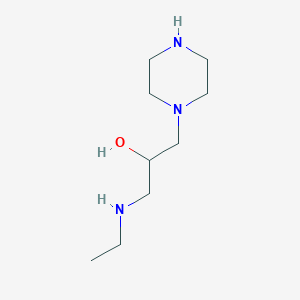
![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)
